4-(3-Aminobenzenesulfonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-Aminobenzenesulfonyl)piperazin-2-one” is a chemical compound with the CAS Number: 953758-11-7 . It has a molecular weight of 255.3 and its IUPAC name is 4-[(3-aminophenyl)sulfonyl]-2-piperazinone . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H13N3O3S . The InChI Code is 1S/C10H13N3O3S/c11-8-2-1-3-9(6-8)17(15,16)13-5-4-12-10(14)7-13/h1-3,6H,4-5,7,11H2,(H,12,14) .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The boiling point is not specified .Scientific Research Applications
Synthesis in Antimicrobial Studies
4-(3-Aminobenzenesulfonyl)piperazin-2-one derivatives have been synthesized for antimicrobial studies. For instance, new pyridine derivatives synthesized from 2-amino-substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride showed considerable antibacterial activity. The compounds were screened for antimicrobial activity, and their structures were confirmed through various spectroscopic methods (Patel & Agravat, 2009).
Potential in Diabetes and Alzheimer's Disease Treatment
Compounds involving this compound structures have been identified as promising inhibitors for enzymes related to type 2 diabetes and Alzheimer's disease. The synthesized derivatives showed inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, suggesting their potential utility in drug discovery for these diseases. Their bioactivity potentials were further supported by molecular docking studies (Abbasi et al., 2018).
Inhibitory Activity Against Mycobacterium Tuberculosis
Certain molecular hybrids incorporating this compound, such as piperazine, substituted-benzofuran, amino acids, and 2,4-dinitrobenzenesulfonamide, were designed and synthesized. These hybrids were evaluated for their inhibitory activity against Mycobacterium tuberculosis (Mtb) H37Rv strain. Some of these compounds exhibited significant activity, comparable or superior to that of ethambutol, indicating their potential as therapeutic agents (Murthy et al., 2021).
Role in Chelating Polymers Synthesis
The compound has been involved in the synthesis of chelating polymers. For instance, new chelating monomers like N-(p-vinylbenzenesulfonyl)1,2-diaminoethane-N′,N′-diacetic (SS-EDDA) and -N,N′,N′-triacetic (SS-ED3A) acids were prepared using related intermediates. The acid dissociation behavior of these compounds was investigated, indicating their potential application in various fields due to their chelating properties (Genik-Sas-Berezowsky & Spinner, 1970).
Safety and Hazards
Properties
IUPAC Name |
4-(3-aminophenyl)sulfonylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c11-8-2-1-3-9(6-8)17(15,16)13-5-4-12-10(14)7-13/h1-3,6H,4-5,7,11H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZAWPCMAWZHAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)S(=O)(=O)C2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.